molecular formula C19H22O3 B452790 3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 329222-86-8

3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B452790
CAS No.: 329222-86-8
M. Wt: 298.4g/mol
InChI Key: ALTPVANEVVCQNK-UHFFFAOYSA-N
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Description

3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde is a versatile aromatic aldehyde intermediate designed for advanced research and development. This compound is of significant interest in medicinal chemistry and materials science, particularly for the construction of novel molecular architectures. Its chemical structure, featuring a benzaldehyde core with methoxy and phenoxymethyl substituents, makes it a valuable precursor in the synthesis of complex molecules for pharmaceutical applications . Researchers utilize this compound in the development of potential therapeutic agents, leveraging its aldehyde group for further chemical transformations such as condensation reactions to form Schiff bases, which are known to exhibit a range of pharmacological activities . In materials science, it serves as a key building block for the synthesis of specialized organic compounds. The tert-butyl and methoxy groups contribute to the molecule's steric and electronic properties, influencing the performance of resulting materials. This product is intended for research purposes by qualified professionals in laboratory settings only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-19(2,3)16-6-8-17(9-7-16)22-13-15-11-14(12-20)5-10-18(15)21-4/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTPVANEVVCQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178548
Record name 3-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329222-86-8
Record name 3-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-tert-butylphenol with formaldehyde and 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenoxy and methoxy groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde and analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Applications Biological/Physicochemical Notes
This compound (Target Compound) 4-OCH₃, 3-(4-tert-butylphenoxymethyl) 298.38 Precursor for phosphonosulfonate inhibitors, antitumor agents High lipophilicity due to tert-butyl group; aldehyde allows versatile functionalization
3-(Cyclopentyloxy)-4-methoxybenzaldehyde (Compound 2 in ) 4-OCH₃, 3-cyclopentyloxy 248.29 Antitumor derivatives (e.g., morpholino-methanesulfonyl chloride derivatives) Cyclopentyloxy group may enhance metabolic stability compared to tert-butyl
3-(4-Chlorophenoxymethyl)-4-methoxybenzaldehyde () 4-OCH₃, 3-(4-chlorophenoxymethyl) 304.74 Not explicitly stated; likely used in drug discovery Chlorine substituent increases electron-withdrawing effects, altering reactivity
3-(2-Hydroxyethyl)-4-methoxybenzaldehyde (Compound 20 in ) 4-OCH₃, 3-(2-hydroxyethyl) 180.20 Metabolite synthesis Hydroxyethyl group improves solubility but reduces lipophilicity
4-Methoxybenzaldehyde () 4-OCH₃ 136.15 General organic synthesis Simple structure lacking bulky substituents; limited bioavailability

Structural and Functional Analysis

  • Substituent Effects: The tert-butylphenoxymethyl group in the target compound provides steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in enzymes or receptors . Halogenated analogs (e.g., 3-(2-bromo-4-chlorophenoxymethyl)-4-methoxybenzaldehyde in ) introduce electron-withdrawing effects, which could modulate electrophilic reactivity at the aldehyde group .
  • Synthetic Versatility: The aldehyde group in the target compound enables reactions with amines (e.g., Schiff base formation) and ketones (e.g., Knoevenagel condensation) to generate diverse derivatives, as seen in and . Compounds like 3-(2-hydroxyethyl)-4-methoxybenzaldehyde () prioritize polar functional groups for metabolite studies, sacrificing synthetic versatility for specific biotransformation pathways .

Biological Activity

3-[(4-Tert-butylphenoxy)methyl]-4-methoxybenzaldehyde, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22O3
  • Molecular Weight : 298.38 g/mol

The compound features a tert-butyl group, a methoxy group, and a benzaldehyde functional group, which contribute to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, derivatives of methoxybenzoyl compounds have shown significant cytotoxic effects against various cancer cell lines by targeting tubulin polymerization. This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division, leading to apoptosis in cancer cells .

Compound Cell Line Tested IC50 (µM) Mechanism of Action
SMART-HPC-3 (Prostate)4.0Tubulin inhibition
SMART-FA375 (Melanoma)15.0Tubulin inhibition

These findings suggest that similar structural motifs in this compound could yield comparable biological effects.

Anti-inflammatory Activity

Compounds with methoxy and phenoxy groups have been studied for their anti-inflammatory properties. The presence of these functional groups often enhances the interaction with inflammatory mediators, potentially leading to reduced cytokine production and inflammation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to bind at the colchicine site on tubulin, inhibiting microtubule dynamics essential for cell division.
  • Modulation of Enzymatic Activity : The compound may influence various enzymes involved in metabolic pathways related to cancer progression and inflammation.

Study on Cytotoxicity

A study investigating the cytotoxic effects of structurally related compounds found that treatment with 20 µM concentrations resulted in significant cell death in T47-D breast cancer cells, indicating a potential for therapeutic applications in oncology . The results were quantified using fluorescence microscopy to assess cell viability post-treatment.

In Vivo Efficacy

In vivo studies using animal models have shown promising results with related compounds exhibiting tumor growth inhibition without significant toxicity. For example, administration of similar benzaldehyde derivatives resulted in reduced tumor size in xenograft models .

Q & A

Q. Methodological Tip :

  • Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to isolate the product.
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and consider microwave-assisted synthesis to reduce steric effects .

How can conflicting NMR data from different synthetic batches be resolved to confirm structural integrity?

Advanced Research Question
Discrepancies in NMR spectra (e.g., aromatic proton splitting or unexpected peaks) may arise from residual solvents, stereochemical impurities, or byproducts. For example, reports aromatic protons in the range δ 6.60–7.40 ppm for a related compound, but batch variations could indicate incomplete substitution or oxidation.

Q. Resolution Strategies :

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to avoid solvent interference .
  • 2D NMR : Employ HSQC or HMBC to confirm coupling between the tert-butyl group (δ 1.10 ppm, singlet) and the methoxy group (δ 3.84 ppm) .
  • Impurity Profiling : Compare with synthesized analogs (e.g., 3-(cyclopropylmethoxy)-4-methoxybenzaldehyde in ) to identify side reactions.

What analytical techniques are most effective for characterizing the purity of this compound?

Basic Research Question
Key Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12–15 min in 70% acetonitrile/water .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 313.1443 (calculated for C₁₉H₂₁O₃) with <2 ppm error .
  • DSC : Assess thermal stability (decomposition >200°C expected due to aromatic rigidity) .

Q. Methodological Recommendations :

  • In Silico : Use docking software (AutoDock Vina) to model CYP2C19 binding, focusing on the tert-butyl moiety’s hydrophobicity.
  • In Vitro : Incubate the compound with C. blakesleeana mycelia in Sabouraud dextrose broth (pH 6.5, 28°C, 7 days) and analyze metabolites via LC-MS/MS .

How does the tert-butylphenoxy group influence the compound’s reactivity compared to other substituents?

Basic Research Question
The tert-butyl group enhances steric hindrance, reducing nucleophilic attack at the benzylic position. Compared to smaller substituents (e.g., methoxy or ethoxy in ), it increases lipophilicity (logP ~3.5 vs. ~1.8 for methoxy analogs) and may hinder crystallization.

Q. Experimental Design :

  • Comparative Synthesis : Prepare analogs (e.g., 3-((3-fluorobenzyl)oxy)-4-methoxybenzaldehyde from ) to study electronic vs. steric effects.
  • Solubility Testing : Measure logD (octanol/water) at pH 7.4; tert-butyl derivatives typically show lower aqueous solubility .

What strategies mitigate low yields in the phosphonosulfonate derivatization of this benzaldehyde derivative?

Advanced Research Question
reports a 35% yield for phosphonosulfonate formation due to competing side reactions (e.g., aldol condensation).

Q. Optimization Approaches :

  • Protecting Groups : Temporarily protect the aldehyde with ethylene glycol to prevent self-condensation.
  • Catalysis : Use scandium triflate (10 mol%) to enhance electrophilicity of the aldehyde .
  • Stepwise Synthesis : Isolate intermediates (e.g., 3-(4-tert-butylphenoxy)benzaldehyde) before sulfonation.

How do computational methods aid in predicting the compound’s cholinesterase inhibitory activity?

Advanced Research Question
Molecular docking (e.g., Schrödinger Suite) can model interactions with acetylcholinesterase (AChE). The methoxy group may form hydrogen bonds with Tyr337, while the tert-butyl group occupies the hydrophobic pocket near Trp86. Compare with known inhibitors like donepezil (IC₅₀ ~10 nM) using the modified Ellman assay .

Q. Validation :

  • IC₅₀ Determination : Perform enzyme kinetics with 0.2 mM substrate (acetylthiocholine) and 0.25 mM DTNB .

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